molecular formula C8H8N4 B2883290 3-(1H-Pyrazol-5-yl)pyridin-4-amine CAS No. 2138009-61-5

3-(1H-Pyrazol-5-yl)pyridin-4-amine

Cat. No. B2883290
CAS RN: 2138009-61-5
M. Wt: 160.18
InChI Key: CECTUNFRIKJVQN-UHFFFAOYSA-N
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Description

“3-(1H-Pyrazol-5-yl)pyridin-4-amine” is a compound that has been found to inhibit the kinase activity of ZAK . It suppresses the activation of ZAK downstream signals in vitro and in vivo .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been developed via aza-Diels–Alder reaction of pyrazolylimines . More studies on the synthesis methods of pyrazole derivatives have been reported .


Molecular Structure Analysis

The molecular formula of “3-(1H-Pyrazol-5-yl)pyridin-4-amine” is C8H8N4 . Its molecular weight is 160.18 g/mol . The InChIKey of the compound is CECTUNFRIKJVQN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been found to have potent inhibitory effects on clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 67.6 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Medicinal Chemistry

3-(1H-Pyrazol-5-yl)pyridin-4-amine: has shown promise in medicinal chemistry due to its structural similarity to biologically active heterocycles. It serves as a key scaffold in the synthesis of compounds with potential antileishmanial and antimalarial activities . The ability to modify its structure allows for the creation of derivatives that can be screened for various pharmacological properties, including antimicrobial and anticancer activities .

Agriculture

In the agricultural sector, pyrazole derivatives are utilized for their herbicidal and fungicidal properties. The core structure of 3-(1H-Pyrazol-5-yl)pyridin-4-amine can be functionalized to develop new agrochemicals that help protect crops from pests and diseases .

Material Science

This compound and its derivatives are explored for their potential applications in material science . They can act as ligands for complexing metals, which is crucial in the development of new materials with specific electronic, magnetic, or catalytic properties.

Environmental Science

In environmental science, pyrazole-based ligands, which can be derived from 3-(1H-Pyrazol-5-yl)pyridin-4-amine , are studied for their catalytic activity . These ligands can mimic the action of enzymes like catecholase, which are important in the oxidation of environmental pollutants .

Biochemistry

The biochemical applications of 3-(1H-Pyrazol-5-yl)pyridin-4-amine are linked to its role as an enzyme inhibitor. It can be used to study enzyme mechanisms and to develop inhibitors that have therapeutic potential .

Pharmacology

In pharmacology, the pyrazole moiety is recognized for its diverse pharmacological effects. As a result, 3-(1H-Pyrazol-5-yl)pyridin-4-amine is a valuable intermediate in the synthesis of compounds with antileishmanial and antimalarial activities, which are critical in the fight against neglected tropical diseases .

Future Directions

The compound has shown promising results in inhibiting kinase activity and mediating proapoptotic effects on cells . Future research could focus on further exploring its potential therapeutic applications and safety profile.

properties

IUPAC Name

3-(1H-pyrazol-5-yl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-1-3-10-5-6(7)8-2-4-11-12-8/h1-5H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECTUNFRIKJVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Pyrazol-5-yl)pyridin-4-amine

CAS RN

2138009-61-5
Record name 3-(1H-pyrazol-3-yl)pyridin-4-amine
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